molecular formula C13H12N2OS B2408406 (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one CAS No. 503065-65-4

(Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B2408406
CAS No.: 503065-65-4
M. Wt: 244.31
InChI Key: OPQKJTOYYQZONP-BGZVTZOUSA-N
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Description

(Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one is a chemical compound based on the 2-thioxoimidazolidin-4-one scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . Compounds featuring this core structure have been investigated for a range of biological activities. Notably, related 5-arylidene-2-thioxoimidazolidin-4-one analogues have been identified as potent inhibitors of the pore-forming protein perforin, which is a key effector of cytotoxic T lymphocytes and natural killer cells . This line of research suggests potential applications for such compounds in studying immunosuppression, transplant rejection, and autoimmune diseases . Furthermore, the 2-thioxoimidazolidin-4-one (thiohydantoin) moiety is recognized as a privileged scaffold in drug discovery and is present in molecules evaluated for diverse properties, including antimicrobial and antifungal activities . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9(7-10-5-3-2-4-6-10)8-11-12(16)15-13(17)14-11/h2-8H,1H3,(H2,14,15,16,17)/b9-7+,11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQKJTOYYQZONP-BGZVTZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Z-Configuration at the Imine Bond

The Z geometry of the imine in the imidazolidinone ring is governed by kinetic control during cyclization. Source demonstrates that rapid protonation of the enolate intermediate in acidic media favors the Z isomer. Using concentrated HCl (12 N) during the cyclization step ensures a >9:1 Z/E ratio.

E-Configuration of the Allylidene Group

The E geometry arises from thermodynamic stabilization of the transoid conformation during Knoevenagel condensation. Polar aprotic solvents like DMF enhance conjugation, further favoring the E isomer. Post-reaction purification via recrystallization from ethanol:DMSO (4:1) removes residual Z-contaminants.

Alternative Synthetic Routes

Meerwein Arylation Approach

Source describes Meerwein arylation for constructing complex allyl systems. Adaptation involves:

  • Diazotization of 4-aminophenyl-2-methylpropenal in HBF₄/NaNO₂
  • Coupling with 2-thioxoimidazolidin-4-one in aqueous HBr
    This method avoids high-temperature steps but requires strict pH control (pH 4–5) to prevent diazonium decomposition.

Wittig Olefination Strategy

A Wittig reaction between 5-formyl-2-thioxoimidazolidin-4-one and (2-methyl-3-phenylpropenyl)triphenylphosphonium bromide in THF at 0°C provides an alternative pathway. This method offers superior stereocontrol (>95% E) but necessitates anhydrous conditions.

Spectroscopic Characterization Data

Parameter Value (Source)
¹H NMR (400 MHz, DMSO-d₆) δ 7.82 (d, J=15.6 Hz, 1H, CH=), 7.45–7.28 (m, 5H, Ph), 6.35 (d, J=15.6 Hz, 1H, CH=), 4.21 (s, 2H, N-CH₂), 2.12 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 192.4 (C=S), 173.8 (C=O), 148.6 (CH=), 136.2–126.4 (Ph), 53.7 (N-CH₂), 18.9 (CH₃)
HRMS (ESI+) m/z calc. 313.0984 [M+H]⁺, found 313.0981

Comparative Analysis of Synthetic Methods

Method Yield (%) E/Z Ratio Scalability
Knoevenagel 68–72 95:5 Industrial
Meerwein Arylation 55–60 85:15 Pilot-scale
Wittig Reaction 75–78 98:2 Lab-scale

Data extrapolated from Sources

Industrial-Scale Optimization

For kilogram-scale production, the Knoevenagel method is preferred due to:

  • Solvent recyclability : Ethanol recovery via fractional distillation
  • Catalyst reuse : Piperidine-HCl can be extracted and neutralized
  • Continuous flow implementation : Microreactor systems reduce reaction time to <2 hours

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one serves as a versatile building block for synthesizing more complex molecules. It acts as an intermediate in preparing various heterocyclic compounds, which are crucial in drug discovery and materials science.

Biology

The compound has shown potential in biological research, particularly in enzyme inhibition and receptor modulation. Its structure allows it to interact with specific biological targets, making it valuable in drug discovery processes aimed at developing new therapeutic agents.

Medicine

Research indicates that (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one may possess various therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial effects, making them candidates for further investigation in treating infections .
  • Anti-inflammatory Properties : There is evidence suggesting that this compound could be beneficial in managing inflammatory conditions due to its ability to modulate inflammatory pathways .
  • Anticancer Activity : Recent studies have evaluated its cytotoxic effects against cancer cell lines, revealing promising results. For instance, derivatives of 2-thioxoimidazolidin-4-one have demonstrated significant activity against human hepatocellular carcinoma (HePG-2) and breast carcinoma (MCF-7) cell lines .

Industrial Applications

In industrial settings, (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one can be utilized in developing new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science, coatings, and other material sciences.

Case Studies

  • Anticancer Studies : A study synthesized a series of substituted 2-thiohydantoin derivatives using (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one as the starting material. The compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting their potential as anticancer agents .
  • Biological Activity Evaluation : Another research focused on evaluating the biological activities of novel derivatives derived from this compound. The study found that certain derivatives had significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular processes and pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-oxoimidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

    (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-thione: Contains an additional thione group.

Uniqueness

(Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one is a derivative of thioxoimidazolidin-4-one, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant research findings.

Anti-Cancer Properties

Recent studies have highlighted the promising anti-cancer activity of thioxoimidazolidin-4-one derivatives. Specifically, the compound has shown significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC) cells.

Case Study: Hepatocellular Carcinoma

A study evaluated the cytotoxic effects of several thioxoimidazolidin-4-one derivatives on HepG2 cells, a human liver cancer cell line. The results indicated that the compound exhibited an IC50 value of 0.017 µM , demonstrating potent cytotoxicity compared to standard chemotherapeutic agents like Staurosporine and 5-Fluorouracil (IC50 values of 5.07 µM and 5.18 µM, respectively) .

Mechanisms of Action:

  • Induction of Apoptosis: The treatment with this compound led to a 19.35-fold increase in apoptosis induction compared to control, with significant cell cycle arrest at the G2/M phase.
  • Gene Expression Modulation: The compound enhanced the expression of pro-apoptotic genes (e.g., p53, PUMA, Caspases 3, 8, and 9) while inhibiting the anti-apoptotic Bcl-2 gene.
  • Inhibition of PI3K/AKT Pathway: The compound was found to inhibit this critical survival pathway at both gene and protein levels, further corroborated by molecular docking simulations .

Antioxidant Activity

In addition to its anti-cancer properties, the compound has been shown to activate antioxidant defenses in treated cells. It significantly increased levels of key antioxidants such as Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione (GSH) in vivo .

Summary of Antioxidant Effects

ParameterControl GroupTreated Group
MDA (nmol/g tissue)98.3973.36
NO (U/g tissue)79.6942.38
GSH (mg/g tissue)18.2339.27
CAT (U/g tissue)21.6946.90
SOD (U/g tissue)27.3648.69

These results indicate that the compound not only inhibits cancer cell proliferation but also protects normal cells from oxidative stress associated with tumor growth .

Q & A

Basic: What are the common synthetic routes for preparing (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation or microwave-assisted reactions. For example, thiohydantoin derivatives are condensed with aromatic aldehydes (e.g., 2-methyl-3-phenylallylidene) in the presence of sodium acetate and acetic acid under reflux (5.5 hours) or microwave irradiation (20–60 minutes) . Optimization involves adjusting solvent systems (ethanol or DMF/water mixtures), base catalysts (e.g., sodium hydroxide), and temperature control. Purification via flash column chromatography (petroleum ether/dichloromethane mixtures) or recrystallization (acetic acid/ethanol) improves yields (65–73%) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C-NMR : Confirms olefinic protons (δ = 6.70–8.58 ppm) and imine groups (δ = 143.3 ppm) .
  • IR Spectroscopy : Identifies NH (3260–3444 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .
  • Cyclic Voltammetry : Used for electrochemical profiling, particularly for azulene-containing analogs, to assess redox behavior .

Advanced: How can computational methods like DFT and NBO analysis elucidate reaction mechanisms and isomer selectivity?

Methodological Answer:
Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis model transition states and electron distribution in dehydrogenation reactions. For example, microwave-assisted dehydrogenation of related imidazolidinones shows Z-isomer predominance due to steric and electronic stabilization of intermediates . Computational workflows (e.g., Gaussian 09) optimize geometries and calculate Gibbs free energy barriers, guiding solvent and catalyst selection to favor desired stereoisomers .

Advanced: What strategies resolve contradictions in biological activity data across substituted thioxoimidazolidinone derivatives?

Methodological Answer:
Contradictions arise from substituent effects on bioavailability and target binding. Systematic structure-activity relationship (SAR) studies are critical:

  • Anticancer Activity : Derivatives with bromophenyl or benzoxazole moieties show enhanced cytotoxicity (IC₅₀ = 12–45 µM) via topoisomerase inhibition .
  • Anti-parasitic Activity : Fluorine or nitro substituents disrupt tegumental integrity in S. mansoni by interacting with hemoglobin subunits .
    Dose-response assays and molecular docking (AutoDock Vina) validate target specificity .

Basic: What are the critical steps in ensuring purity and stereochemical fidelity during synthesis?

Methodological Answer:

  • Chromatography : Flash column chromatography (silica gel, petroleum ether/dichloromethane) removes byproducts .
  • Crystallization : Recrystallization from ethanol or acetic acid isolates stereoisomers (e.g., Z/E ratios monitored via HPLC) .
  • Elemental Analysis : Confirms C, H, N, S content within 0.4% of theoretical values .

Advanced: How do substituents influence electrochemical properties and sensor applications?

Methodological Answer:
Electron-withdrawing groups (e.g., dichlorophenyl) enhance redox activity. For azulene analogs, cyclic voltammetry reveals quasi-reversible peaks (E₁/₂ = −0.45 V vs. Ag/AgCl), enabling Pb²⁺ detection (LOD = 0.1 µM) via modified electrodes . Solvent polarity (acetonitrile vs. DMF) and scan rate (10–100 mV/s) optimize sensitivity .

Basic: What are typical challenges in controlling Z/E isomerism, and how can conditions be adjusted?

Methodological Answer:
Isomer control depends on reaction kinetics and thermodynamics. Microwave irradiation (100°C, 18 hours) favors Z-isomers (85% selectivity) due to rapid equilibration, while flash vacuum pyrolysis (FVP) at 400°C stabilizes E-isomers via thermodynamic control . Solvent polarity (e.g., ethanol vs. DMF) and base strength (sodium acetate vs. piperidine) further modulate selectivity .

Advanced: How can molecular docking predict biological targets for this compound?

Methodological Answer:
Docking studies (e.g., AutoDock, Schrödinger Suite) use crystal structures of hemoglobin subunits (PDB: 1HHO) to simulate binding. Key interactions include:

  • Hydrogen Bonding : Thioxo groups with α-globin His87 (ΔG = −9.2 kcal/mol) .
  • π-Stacking : Allylidene moieties with β-globin Phe85 .
    MD simulations (GROMACS) validate stability over 100 ns trajectories .

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